5-Acetylfurfural

Biomass Conversion FDCA Synthesis Biorefinery

5-Acetylfurfural (5-AF), also systematically named 5-acetyl-2-furancarboxaldehyde, is a furan derivative characterized by the simultaneous presence of an aldehyde and a ketone (acetyl) group on the furan ring. This bifunctional architecture distinguishes it from cornerstone biomass platform molecules like furfural (aldehyde only) and 5-hydroxymethylfurfural (alcohol and aldehyde), positioning 5-AF as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and renewable polymers.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 32529-53-6
Cat. No. B13981164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylfurfural
CAS32529-53-6
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)C=O
InChIInChI=1S/C7H6O3/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3
InChIKeyCOGVGDXHVCDEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylfurfural (CAS 32529-53-6) Procurement Guide: Sourcing a Bifunctional Furanic Building Block


5-Acetylfurfural (5-AF), also systematically named 5-acetyl-2-furancarboxaldehyde, is a furan derivative characterized by the simultaneous presence of an aldehyde and a ketone (acetyl) group on the furan ring [1]. This bifunctional architecture distinguishes it from cornerstone biomass platform molecules like furfural (aldehyde only) and 5-hydroxymethylfurfural (alcohol and aldehyde), positioning 5-AF as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and renewable polymers [2]. Its molecular formula is C₇H₆O₃ with a molecular weight of 138.12 g/mol, and it typically appears as a pale yellow liquid soluble in organic solvents [1].

Why 5-Acetylfurfural Cannot Be Simply Replaced by Furfural or HMF in Key Applications


The substitution of 5-acetylfurfural with simpler furanic aldehydes like furfural or 5-hydroxymethylfurfural (HMF) fails in applications requiring a differentiated reactivity profile. Furfural possesses only a single aldehyde electrophilic center, while HMF introduces a primary alcohol, which necessitates additional protection/deprotection steps in multi-step syntheses. The acetyl group of 5-AF provides a second, orthogonal reactive handle—a methyl ketone—that can undergo reactions (e.g., aldol condensation, Claisen-Schmidt reactions) without interference from the aldehyde, enabling more convergent and step-economical synthetic routes [1]. Patent evidence further demonstrates that 5-AF serves as a critical intermediate for achieving high-yield FDCA synthesis; attempts to bypass the 5-AF intermediate stage via direct oxidation of furfural result in a dramatic drop in FDCA yield from approximately 52.2% to only 26.5% [2].

Quantitative Head-to-Head Evidence: 5-Acetylfurfural vs. Furfural and 5-Hydroxymethylfurfural


FDCA Precursor Yield: 5-Acetylfurfural vs. Unprotected Furfural

In a direct comparison within a patent for preparing 2,5-furandicarboxylic acid (FDCA), the route proceeding through a 5-acetylfurfural intermediate achieved an FDCA yield of 52.2% with 98.5% purity. In contrast, a comparative example where furfural pretreatment was omitted—and thus 5-acetylfurfural was not formed—yielded only 26.5% FDCA at 97.8% purity [1].

Biomass Conversion FDCA Synthesis Biorefinery

Functional Group Orthogonality: 5-Acetylfurfural vs. 5-Hydroxymethylfurfural (HMF)

5-Acetylfurfural possesses an acetyl (methyl ketone) group at the C5 position alongside its aldehyde, whereas 5-hydroxymethylfurfural (HMF) contains a primary alcohol. The ketone carbonyl of 5-AF is less electrophilic than the aldehyde, allowing for chemoselective transformations: the aldehyde can be selectively protected or reacted (e.g., acetal formation) while the acetyl group remains intact for subsequent enolate chemistry or condensation reactions [1]. HMF's alcohol group, in contrast, is more nucleophilic and prone to side reactions under acidic or oxidative conditions, often requiring protection before further functionalization.

Synthetic Methodology Building Block Orthogonal Reactivity

Regioselective Acylation: Exclusive Formation of 5-Acetylfurfural Under Friedel-Crafts Conditions

Under Friedel-Crafts acetylation conditions (acetyl chloride, AlCl₃ in chloroform), furfural undergoes exclusively 5-position acylation to yield 5-acetylfurfural as the sole product. In contrast, isopropylation of furfural under analogous conditions produces a mixture of mono- and polyalkylated products [1]. This demonstrates the unique directing effect of the aldehyde group, which deactivates the 3- and 4-positions towards electrophilic attack, enabling a clean, high-selectivity synthesis of 5-AF.

Regioselectivity Electrophilic Substitution Process Chemistry

Chromatographic Differentiation: Kovats Retention Index vs. Closely Related Furans

5-Acetylfurfural (as 2-acetyl-5-formylfuran) exhibits a Kovats retention index (RI) of 1118 on a non-polar SPB-1 capillary column at 100°C [1]. This value provides a measurable chromatographic identity marker that distinguishes it from structurally similar furans such as 2-acetylfuran (RI ~909 on comparable non-polar phases) and 5-methylfurfural (RI ~964), enabling unambiguous identity confirmation in quality control and purity assessment protocols.

Analytical Chemistry Quality Control GC-MS Identity Confirmation

Recommended Procurement Scenarios for 5-Acetylfurfural Based on Quantified Differentiation


Biomass-Derived FDCA Production via the Furfural-to-5-Acetylfurfural Route

Procure 5-acetylfurfural as the key intermediate when establishing a furfural-based FDCA synthesis process. The patent-demonstrated yield advantage of 52.2% FDCA (vs. 26.5% without 5-AF) directly translates to lower raw material costs per kilogram of FDCA produced [1]. This route is particularly suited for biorefinery operations aiming to produce bio-based polyethylene furanoate (PEF) precursors at competitive economics.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Reactivity

Select 5-acetylfurfural when the synthetic route demands sequential, chemoselective transformations at two distinct carbonyl sites. The aldehyde group can be selectively reacted (e.g., reductive amination, acetal protection) while the acetyl group remains available for later-stage aldol or Claisen-Schmidt condensations, avoiding the protection/deprotection sequences required with HMF [2].

Quality Control and Identity Confirmation of Furanic Intermediates

Utilize the established Kovats retention index (RI = 1118 on SPB-1) as a definitive identity marker for incoming 5-acetylfurfural shipments [3]. This RI value provides unambiguous discrimination from common co-occurring furanic compounds like 2-acetylfuran and 5-methylfurfural, supporting compliance with procurement specifications.

Agrochemical Building Block Exploiting Regioselective Derivatization

Leverage the exclusive 5-position regioselectivity of 5-acetylfurfural synthesis for the preparation of 2,5-disubstituted furan derivatives used in agrochemical active ingredients. The clean product profile (single regioisomer) minimizes purification burden compared to routes that generate regioisomeric mixtures, improving process scalability [2].

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